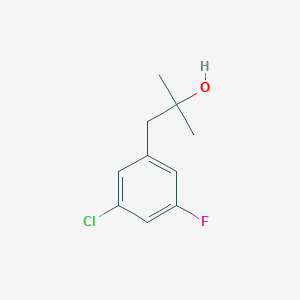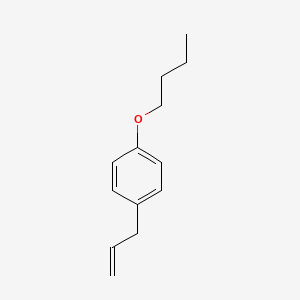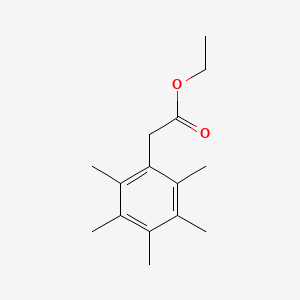
Pentamethylphenylacetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamethylphenylacetic acid ethyl ester is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentamethylphenylacetic acid ethyl ester can be synthesized through the esterification of pentamethylphenylacetic acid with ethanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is carried out by heating the carboxylic acid and alcohol mixture under reflux conditions, allowing the ester to form and water to be removed as a byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is heated, and the ester is separated from the reaction mixture through distillation or extraction techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Pentamethylphenylacetic acid ethyl ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alkoxide bases or acidic conditions with another alcohol.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products
Hydrolysis: Pentamethylphenylacetic acid and ethanol.
Transesterification: A new ester and ethanol.
Reduction: Pentamethylphenylacetic alcohol.
Applications De Recherche Scientifique
Pentamethylphenylacetic acid ethyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in certain reactions.
Biology: Potential use in studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of pentamethylphenylacetic acid ethyl ester involves its interaction with enzymes and other molecular targets. For instance, during hydrolysis, esterases catalyze the cleavage of the ester bond, resulting in the formation of pentamethylphenylacetic acid and ethanol . The ester can also participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but fewer methyl groups.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Isopentyl acetate: Known for its banana-like smell, used in perfumes and as a flavoring agent.
Uniqueness
Pentamethylphenylacetic acid ethyl ester is unique due to the presence of multiple methyl groups on the phenyl ring, which can influence its reactivity and physical properties. This structural feature distinguishes it from simpler esters and may impart specific characteristics useful in specialized applications .
Propriétés
IUPAC Name |
ethyl 2-(2,3,4,5,6-pentamethylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-7-17-15(16)8-14-12(5)10(3)9(2)11(4)13(14)6/h7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFFOLMCXCCYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C(=C1C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
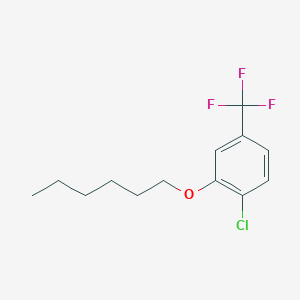
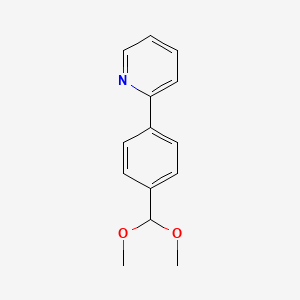
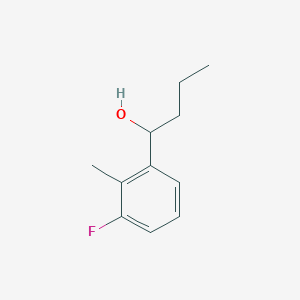

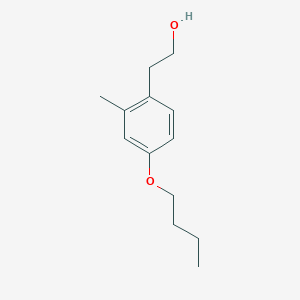
![1-[2-(iso-Pentylthio)phenyl]ethanol](/img/structure/B8001457.png)
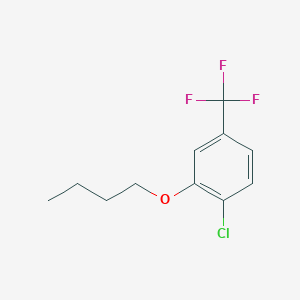

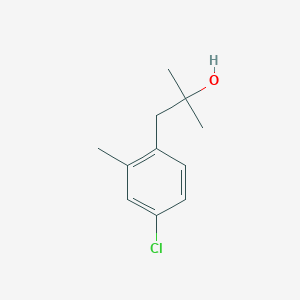
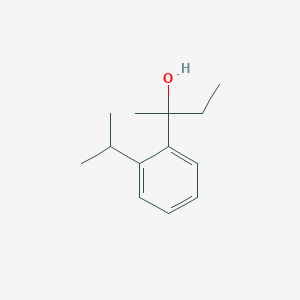
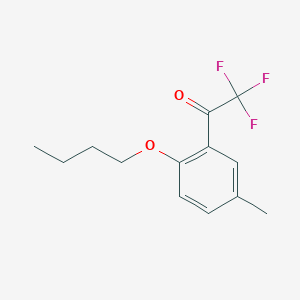
![4-Fluoro-2-[(tetrahydrofurfuryloxy)methyl]thiophenol](/img/structure/B8001497.png)
